molecular formula C16H21N9 B12266183 N,N-dimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

N,N-dimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12266183
M. Wt: 339.40 g/mol
InChI Key: JZDNGQCJLNGEDI-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-dimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential therapeutic agent, particularly for its kinase inhibitory activity, which is relevant in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular pathways involved include the disruption of ATP binding and subsequent inhibition of kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This unique structure contributes to its potent dual activity against various cancer cell lines .

Properties

Molecular Formula

C16H21N9

Molecular Weight

339.40 g/mol

IUPAC Name

N,N-dimethyl-2-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C16H21N9/c1-22(2)13-4-5-17-16(21-13)25-8-6-24(7-9-25)15-12-10-20-23(3)14(12)18-11-19-15/h4-5,10-11H,6-9H2,1-3H3

InChI Key

JZDNGQCJLNGEDI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)N(C)C

Origin of Product

United States

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